



# Application Notes and Protocols for Xelafaslatide in Research

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | Xelafaslatide |           |
| Cat. No.:            | B12707203     | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Xelafaslatide, formerly known as ONL1204, is an investigational first-in-class small peptide inhibitor of the Fas receptor. By blocking the activation of the Fas signaling pathway, Xelafaslatide aims to prevent the death of critical retinal cells, a key factor in the progression of various retinal diseases.[1] The Fas receptor, a member of the tumor necrosis factor (TNF) receptor superfamily, plays a crucial role in initiating apoptosis and inflammation.[2][3] Activation of Fas can lead to the demise of photoreceptor cells and promote inflammatory damage within the retina.[3] Xelafaslatide is currently under investigation for its therapeutic potential in conditions such as geographic atrophy (GA) associated with age-related macular degeneration (AMD), rhegmatogenous retinal detachment (RRD), and glaucoma.[4]

These application notes provide a comprehensive overview of the dosing and administration of **Xelafaslatide** for research purposes, based on available preclinical and clinical data. Detailed protocols for key experiments are included to facilitate further investigation into the efficacy and mechanism of action of this promising therapeutic agent.

## **Quantitative Data Summary**

The following tables summarize the dosing and administration parameters of **Xelafaslatide** (ONL1204) in various research settings.



**Table 1: Clinical Trial Dosing Regimens** 

| Indication                                        | Study Phase | Route of<br>Administration      | Dose Levels                                                             | Dosing<br>Frequency                     |
|---------------------------------------------------|-------------|---------------------------------|-------------------------------------------------------------------------|-----------------------------------------|
| Geographic<br>Atrophy (GA)                        | Phase 2     | Intravitreal (IVT)<br>Injection | 100 μg (50 μl),<br>200 μg (100 μl)                                      | Every 12 or 24<br>weeks for 72<br>weeks |
| Geographic<br>Atrophy (GA)                        | Phase 1b    | Intravitreal (IVT)<br>Injection | 50 μg, 200 μg                                                           | Two injections, 3 months apart          |
| Rhegmatogenou<br>s Retinal<br>Detachment<br>(RRD) | Phase 1     | Intravitreal (IVT)<br>Injection | 25 μg (50 μl), 50<br>μg (100 μl), 100<br>μg (50 μl), 200<br>μg (100 μl) | Single injection at randomization       |
| Open Angle<br>Glaucoma                            | -           | Intravitreal (IVT)<br>Injection | Not Specified                                                           | Two injections,<br>90 days apart        |

Data sourced from ONL Therapeutics clinical trial information.[4]

# **Table 2: Preclinical In Vivo Dosing**



| Animal Model                                      | Route of<br>Administration      | Dose Levels                  | Study Focus                                                         |
|---------------------------------------------------|---------------------------------|------------------------------|---------------------------------------------------------------------|
| Dutch-Belted Rabbit                               | Intravitreal (IVT)<br>Injection | 10 μg, 50 μg, 100 μ<br>g/eye | Pharmacokinetics                                                    |
| Minipig                                           | Intravitreal (IVT)<br>Injection | 200 μg, 300 μ g/eye          | Pharmacokinetics                                                    |
| Rabbit (Sodium Iodate<br>Model)                   | Intravitreal (IVT) Injection    | Not Specified                | Pharmacodynamics (RPE protection)                                   |
| Chronic Mouse Model<br>(AMD features)             | Intravitreal (IVT)<br>Injection | Not Specified                | Pharmacodynamics (RPE morphology, caspase-8 activity, inflammation) |
| rd10 Mouse (Inherited<br>Retinal Degeneration)    | Intravitreal (IVT)<br>Injection | Not Specified                | Pharmacodynamics (Photoreceptor protection, retinal function)       |
| P23H Mouse<br>(Inherited Retinal<br>Degeneration) | Intravitreal (IVT)<br>Injection | Not Specified                | Pharmacodynamics (Photoreceptor protection, retinal function)       |

Data sourced from preclinical studies on ONL1204.[5][6][7]

# Signaling Pathway and Experimental Workflow Diagrams





#### Click to download full resolution via product page

Caption: **Xelafaslatide** inhibits the Fas signaling pathway.



Click to download full resolution via product page



Caption: General workflow for preclinical evaluation of Xelafaslatide.

# Experimental Protocols Protocol 1: In Vitro Retinal Pigment Epithelium (RPE) Protection Assay

Objective: To evaluate the protective effect of **Xelafaslatide** against oxidative stress-induced apoptosis in RPE cells.

#### Materials:

- Primary human or porcine RPE cells, or an RPE cell line (e.g., ARPE-19)
- Cell culture medium (e.g., DMEM/F-12) with appropriate supplements (e.g., FBS)
- **Xelafaslatide** (lyophilized powder, to be reconstituted)
- Oxidative stress-inducing agent (e.g., sodium iodate (NaIO₃) or hydrogen peroxide (H₂O₂))
- Cell viability assay kit (e.g., MTT or MTS)
- Caspase-8 activity assay kit (colorimetric or fluorometric)
- Phosphate-buffered saline (PBS)
- 96-well cell culture plates

#### Methodology:

- Cell Seeding:
  - Culture RPE cells to confluency.
  - $\circ$  Trypsinize and seed the cells into 96-well plates at a density of 2 x 10<sup>5</sup> cells/well.
  - Allow cells to adhere and grow for 24-48 hours.
- Xelafaslatide Treatment:



- Prepare a stock solution of Xelafaslatide in a suitable solvent (e.g., sterile water or PBS).
- Prepare serial dilutions of Xelafaslatide in cell culture medium to achieve the desired final concentrations.
- Remove the old medium from the cells and add the medium containing different concentrations of Xelafaslatide. Include a vehicle control group.
- Incubate for 1-2 hours.
- Induction of Oxidative Stress:
  - Prepare a fresh solution of the oxidative stress-inducing agent. For example, 25 μM
     erastin or 300 μM H<sub>2</sub>O<sub>2</sub> have been used to induce oxidative stress in RPE cells.[4][8]
  - Add the stress-inducing agent to the wells containing Xelafaslatide and control wells.
  - Incubate for a predetermined time (e.g., 24 hours), based on preliminary experiments to determine the optimal stress induction period.
- Assessment of Cell Viability:
  - After the incubation period, assess cell viability using an MTT or MTS assay according to the manufacturer's protocol.[9]
  - Measure the absorbance at the appropriate wavelength using a microplate reader.
  - Calculate cell viability as a percentage of the untreated control.
- Caspase-8 Activity Assay:
  - In a parallel set of wells, measure caspase-8 activity following treatment and stress induction.
  - Use a commercially available caspase-8 activity assay kit.[10] The assay is typically based on the cleavage of a specific colorimetric or fluorometric substrate by active caspase-8.
  - Follow the manufacturer's instructions for cell lysis and substrate incubation.



Measure the resulting signal using a microplate reader.

# Protocol 2: In Vivo Pharmacodynamic Study in a Rabbit Model of Sodium Iodate-Induced RPE Degeneration

Objective: To evaluate the efficacy of a single intravitreal injection of **Xelafaslatide** in protecting the RPE from sodium iodate-induced damage in rabbits.[6][7]

#### Materials:

- Dutch-Belted rabbits
- Xelafaslatide ophthalmic solution
- Sodium iodate (NaIO₃) solution
- Anesthesia (e.g., ketamine/xylazine)
- Topical anesthetic and mydriatic drops
- Fundus camera and fluorescein angiography (FA) equipment
- Optical coherence tomography (OCT) system
- Materials for euthanasia and tissue processing (histology)

#### Methodology:

- Animal Preparation and Baseline Imaging:
  - Acclimatize rabbits to the laboratory conditions.
  - Perform baseline ocular examinations, including fundus photography, FA, and OCT on all animals.
- Xelafaslatide Administration:
  - Anesthetize the rabbits.



- Administer a single intravitreal (IVT) injection of Xelafaslatide at the desired dose into one eye. The contralateral eye can serve as a vehicle control.
- Induction of RPE Degeneration:
  - At a predetermined time point after Xelafaslatide administration (to allow for drug distribution), induce RPE degeneration by administering a systemic dose of sodium iodate.
- · Monitoring and Imaging:
  - Perform regular follow-up examinations at specified time points post-sodium iodate injection.
  - Conduct fundus photography, FA, and OCT to monitor the extent of RPE atrophy and retinal structural changes.
- Histological Analysis:
  - At the end of the study period, euthanize the animals.
  - Enucleate the eyes and fix them in an appropriate solution (e.g., 4% paraformaldehyde).
  - Process the eyes for histological sectioning and staining (e.g., H&E) to assess RPE morphology and photoreceptor layer integrity.

# Protocol 3: In Vivo Pharmacodynamic Study in a Chronic Mouse Model of Dry AMD

Objective: To assess the long-term efficacy of repeat intravitreal administrations of **Xelafaslatide** in a mouse model that recapitulates key features of dry AMD.[6][7]

#### Materials:

- Appropriate mouse strain (e.g., aged C57BL/6J mice exposed to cigarette smoke)
- Xelafaslatide ophthalmic solution
- Anesthesia (e.g., isoflurane)



- Microsyringe for intravitreal injections
- Imaging equipment (OCT, fundus camera)
- Materials for euthanasia and tissue processing (immunohistochemistry, Western blot)

#### Methodology:

- Model Induction:
  - Induce dry AMD-like pathology in mice. For example, expose aged mice to cigarette smoke for a specified duration to induce RPE damage and other features of AMD.
- Xelafaslatide Administration:
  - Administer intravitreal injections of Xelafaslatide or vehicle at specified time points. For instance, injections can be given at 3.5 and 5 months after the initiation of the disease model.[7]
- Longitudinal Monitoring:
  - Monitor the progression of retinal changes using non-invasive imaging techniques like
     OCT and fundus photography at regular intervals.
- Endpoint Analysis:
  - At the conclusion of the study, euthanize the mice and collect ocular tissues.
  - RPE Morphology: Analyze RPE flat mounts or cross-sections to assess cell morphology and integrity.
  - Caspase-8 Activity: Measure caspase-8 activity in retinal lysates using a commercial assay kit.
  - Inflammation Markers: Assess the levels of inflammatory markers in the retina and RPE/choroid complex through techniques like qPCR or ELISA.

### Conclusion



The provided application notes and protocols offer a foundational framework for researchers investigating the therapeutic potential of **Xelafaslatide**. The summarized dosing information from clinical and preclinical studies provides a starting point for dose-ranging experiments. The detailed protocols for key in vitro and in vivo assays will enable the systematic evaluation of **Xelafaslatide**'s efficacy in protecting retinal cells from degeneration and its underlying mechanism of action. As a first-in-class Fas inhibitor, **Xelafaslatide** holds significant promise for the treatment of a range of debilitating retinal diseases, and further research guided by these methodologies will be crucial in advancing its development.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. modernretina.com [modernretina.com]
- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 3. Fas Inhibition Shows Neuroprotective Benefit for GA | Retinal Physician [retinalphysician.com]
- 4. mdpi.com [mdpi.com]
- 5. Preservation of retinal structure and function in two mouse models of inherited retinal degeneration by ONL1204, an inhibitor of the Fas receptor PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vivo Characterization of ONL1204, a Small Peptide Inhibitor of the Fas Receptor, as a Potential Neuroprotective Therapy for Geographic Atrophy and Dry Age-Related Macular Degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vivo Characterization of ONL1204, a Small Peptide Inhibitor of the Fas Receptor, as a Potential Neuroprotective Therapy for Geographic Atrophy and Dry Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. A proper protocol for isolation of retinal pigment epithelium from rabbit eyes PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]



 To cite this document: BenchChem. [Application Notes and Protocols for Xelafaslatide in Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12707203#dosing-and-administration-of-xelafaslatide-for-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com